molecular formula C8H6BrClO2 B2365871 (2-Bromophenoxy)acetyl chloride CAS No. 39784-10-6

(2-Bromophenoxy)acetyl chloride

Cat. No.: B2365871
CAS No.: 39784-10-6
M. Wt: 249.49
InChI Key: PONCSXBMRXZDAF-UHFFFAOYSA-N
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Description

(2-Bromophenoxy)acetyl chloride is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of acetyl chloride where the acetyl group is bonded to a 2-bromophenoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Bromophenoxy)acetyl chloride can be synthesized through the reaction of 2-bromophenol with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of catalysts and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenoxy)acetyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reaction with an amine would yield an amide, while coupling with a boronic acid would produce a biaryl compound .

Scientific Research Applications

(2-Bromophenoxy)acetyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenoxy)acetyl chloride
  • (2-Fluorophenoxy)acetyl chloride
  • (2-Iodophenoxy)acetyl chloride

Uniqueness

(2-Bromophenoxy)acetyl chloride is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it can undergo. The bromine atom can also serve as a handle for further functionalization through halogen exchange or cross-coupling reactions .

Properties

IUPAC Name

2-(2-bromophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONCSXBMRXZDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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